molecular formula C7H4BF4KO B8060560 Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Cat. No.: B8060560
M. Wt: 230.01 g/mol
InChI Key: SXDREMIQAHXLGR-UHFFFAOYSA-N
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Description

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is an organotrifluoroborate salt characterized by a benzene ring substituted with a fluorine atom at the para-position and a formyl group at the ortho-position. This compound belongs to a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and ease of handling compared to boronic acids . The formyl group (-CHO) introduces unique reactivity, enabling post-functionalization via reductive amination or condensation, as demonstrated in the synthesis of piperidine- and cyclohexylamine-modified trifluoroborates .

Synthetic protocols for formyl-substituted trifluoroborates typically involve the conversion of boronic acids to trifluoroborates using potassium hydrogen fluoride (KHF₂) in methanol/water mixtures, followed by purification via precipitation with ethers . For example, Potassium 4-formylfuran-2-yltrifluoroborate was synthesized in 66% yield under similar conditions .

Properties

IUPAC Name

potassium;trifluoro-(4-fluoro-2-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDREMIQAHXLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)F)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Protection and Halogen-Lithium Exchange

The synthesis begins with 2-bromo-4-fluorobenzaldehyde , where the aldehyde group is protected as an acetal to prevent side reactions during subsequent steps. Diethoxymethoxyethane and ethanol facilitate acetalization under acidic conditions, yielding 1-bromo-4-fluoro-2-(diethoxymethyl)benzene .

Trifluoroborate Formation

Treating the boronic acid with potassium hydrogen fluoride (KHF₂) in methanol precipitates the trifluoroborate salt. This step achieves >90% conversion, though residual pinacol may require purification via recrystallization.

Advantages :

  • Scalable to kilogram quantities.

  • Compatible with electron-deficient arenes.

Limitations :

  • High cost of 2-bromo-4-fluorobenzaldehyde.

  • Sensitive to moisture during Grignard formation.

Miyaura Borylation of Halogenated Precursors

Palladium-Catalyzed Boron Insertion

In this method, 2-bromo-4-fluorobenzaldehyde reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate. The Miyaura borylation proceeds in dioxane at 80°C, yielding 4-fluoro-2-formylphenyl pinacol boronate with 85–92% efficiency.

Pinacol Displacement

The pinacol boronate is treated with KHF₂ in aqueous methanol, displacing pinacol to form the trifluoroborate. This one-pot sequence avoids isolating the boronic acid, streamlining the process.

Reaction Conditions :

  • Solvent: MeOH/H₂O (3:1).

  • Temperature: 25°C.

  • Yield: 88–95%.

Advantages :

  • Mild conditions preserve the formyl group.

  • No requirement for aldehyde protection.

Ir-Catalyzed Direct C–H Borylation

Substrate Preparation

4-Fluoro-2-formylbenzene serves as the arene substrate. The formyl group directs Ir-catalyzed borylation meta to itself, positioning boron at the 4-fluoro-substituted position.

Catalytic Cycle

Using [Ir(COD)OMe]₂ and 4,4′-di-tert-butylbipyridine (dtbpy), the reaction occurs under solvent-free conditions at 80°C. B₂pin₂ (bis(pinacolato)diboron) furnishes the boronate ester, which is subsequently converted to the trifluoroborate via KHF₂ treatment.

Key Data :

  • Yield: 76% (two steps).

  • Selectivity: >95% for para-fluoro substitution.

Limitations :

  • Requires elevated temperatures.

  • Limited to directing groups compatible with Ir catalysis.

Sequential Formylation and Borylation

Vilsmeier-Haack Formylation

4-Fluoro-2-methylbenzene undergoes formylation using DMF and POCl₃ to install the aldehyde group. The resultant 4-fluoro-2-formylbenzene is then brominated at the 5-position using N-bromosuccinimide (NBS).

Borylation and Salt Formation

Miyaura borylation of the bromide followed by KHF₂ displacement yields the trifluoroborate. This route avoids pre-functionalized aldehydes but introduces additional steps.

Yield Comparison :

StepYield (%)
Formylation65
Bromination78
Borylation82
Trifluoroborate formation90

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)Cost EfficiencyScalability
Grignard2-Bromo-4-fluorobenzaldehyde478LowHigh
Miyaura Borylation2-Bromo-4-fluorobenzaldehyde388ModerateHigh
Ir-Catalyzed4-Fluoro-2-formylbenzene276HighModerate
Sequential Formylation4-Fluoro-2-methylbenzene552LowLow

Key Findings :

  • The Miyaura method offers the best balance of yield and scalability.

  • Ir-catalyzed borylation is ideal for substrates with pre-installed directing groups.

  • Sequential formylation introduces synthetic complexity, reducing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boron esters, and substituted boron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Properties

Potassium (4-fluoro-2-formylphenyl)trifluoroborate exhibits several notable properties:

  • Stability : It is moisture- and air-stable, making it suitable for various synthetic applications.
  • Solubility : The compound is soluble in polar organic solvents, facilitating its use in reactions that require homogeneous conditions.
  • Reactivity : It participates in cross-coupling reactions, particularly Suzuki couplings, due to the presence of the boron atom which can form stable complexes with transition metals.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile building block in the formation of complex organic molecules through various coupling reactions:

  • Suzuki Coupling Reactions : This compound is utilized to synthesize biphenyl derivatives that are precursors to pharmaceuticals and agrochemicals. For instance, it has been employed in the improved synthesis of antihypertensive agents such as telmisartan .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in developing new therapeutic agents:

  • Synthesis of PPARγ Agonists : It has been used to create aryl-benzimidazole derivatives that activate peroxisome proliferator-activated receptors (PPARγ), which are important targets for treating metabolic disorders .

Industrial Applications

The compound also finds utility in industrial applications:

  • Enzyme Stabilization : this compound acts as an enzyme stabilizer in detergent formulations, enhancing the stability and activity of proteases and lipases . This application is particularly valuable in liquid detergents where enzyme activity is critical for performance.

Case Study 1: Hydrolysis Method Development

An efficient method was developed for converting potassium organotrifluoroborates into boronic acids using montmorillonite K10 as a catalyst. This method demonstrated high yields and reduced costs, showcasing the practicality of using this compound in large-scale applications .

Case Study 2: Pharmaceutical Synthesis

In a recent study, this compound was integral to synthesizing novel PPARγ agonists. The use of this compound allowed for streamlined synthesis pathways that enhanced yield and purity compared to traditional methods .

Data Tables

Application AreaSpecific Use CaseOutcome/Benefits
Organic SynthesisSuzuki Coupling for biphenyl derivativesHigh yield synthesis of pharmaceuticals
Medicinal ChemistrySynthesis of PPARγ AgonistsDevelopment of new therapeutic agents
Industrial ApplicationsEnzyme stabilization in detergentsEnhanced enzyme activity and stability

Mechanism of Action

The mechanism by which potassium trifluoro(4-fluoro-2-formylphenyl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Structural Analogs: Fluorophenyl Trifluoroborates

Potassium aryltrifluoroborates with fluorine substituents but lacking the formyl group provide a baseline for electronic and steric comparisons:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
Potassium (2-fluorophenyl)trifluoroborate 166328-10-5 C₆H₄BF₄K 2-Fluorophenyl Used in Suzuki couplings; lower steric hindrance
Potassium (2,4-difluorophenyl)trifluoroborate 871231-41-3 C₆H₃BF₅K 2,4-Difluorophenyl Enhanced electron-withdrawing effects improve coupling efficiency
Target Compound Not Provided C₇H₄BF₄KO 4-Fluoro-2-formylphenyl Formyl group enables post-modification (e.g., reductive amination)

Key Differences :

  • The formyl group in the target compound introduces a reactive site for further functionalization, unlike simple fluorophenyl analogs.
  • Electron-withdrawing effects from both fluorine and formyl groups may reduce nucleophilicity in cross-couplings compared to mono-fluorinated analogs .

Formyl-Substituted Heteroaryl Trifluoroborates

Formyl groups on heteroaromatic rings exhibit distinct reactivity:

Compound Name Yield Heteroaromatic Core Application Example
Potassium 4-formylfuran-2-yltrifluoroborate 66% Furan Reductive amination to piperidine derivatives
Potassium 5-formylthiophen-2-yltrifluoroborate 74% Thiophene Condensation to oxazoline derivatives
Target Compound Not Reported Benzene Potential for aryl aldehyde-based couplings

Key Differences :

  • Benzene-core trifluoroborates (target compound) generally exhibit higher stability in acidic/basic conditions compared to furan or thiophene analogs .
  • Heteroaryl formyltrifluoroborates show prolonged reaction times in condensation reactions (e.g., 16–24 hours) compared to aryl analogs, likely due to electronic effects .

Reactivity in Suzuki-Miyaura Cross-Couplings

  • Efficiency : Aryl trifluoroborates generate boronic acid (R-B(OH)₂) and fluoride in situ during coupling. The target compound’s formyl group may slow transmetalation due to electron withdrawal, whereas electron-neutral fluorophenyl analogs couple faster .
  • Byproduct Formation : Trifluoroborates produce fewer side products (e.g., protodeboronation) compared to boronic acids. For example, trifluoroborate substrates yield >95% biaryl products, while boronic acids under identical conditions generate 2–40% byproducts .

Stability and Handling

  • Thermal Stability : Most trifluoroborates decompose above 200°C .
  • Moisture Sensitivity: The formyl group may increase hygroscopicity compared to non-functionalized analogs, necessitating inert-atmosphere storage .

Q & A

Q. What are the optimal synthetic routes and purification methods for Potassium (4-fluoro-2-formylphenyl)trifluoroborate?

The compound is typically synthesized via reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) in aqueous methanol, followed by solvent evaporation and crystallization. Key steps include:

  • Reaction Conditions : Stirring boronic acid with KHF₂ in a 1:3 molar ratio in MeOH/H₂O.
  • Purification : Residual solids are extracted with 20% MeOH in acetone, concentrated, and precipitated with Et₂O. Yield and purity are enhanced by controlled pH and temperature .
  • Analytical Validation : Purity is confirmed via ¹⁹F NMR (δ −140.5 ppm) and ¹¹B NMR (δ ~0 ppm), with IR spectroscopy verifying the formyl group (C=O stretch at ~1687 cm⁻¹) .

Q. How do solvent and base selection influence Suzuki-Miyaura (SM) coupling efficiency with this reagent?

  • Solvent Systems : Aqueous THF (10:1 THF/H₂O) outperforms toluene/water (3:1), achieving >95% coupling yield due to improved solubility and stability of intermediates.
  • Base Optimization : Cs₂CO₃ or K₂CO₃ (3 equiv.) minimizes protodeboronation side reactions compared to KOH .
  • Role of Fluoride : Endogenous fluoride from trifluoroborate hydrolysis accelerates transmetalation and stabilizes Pd intermediates, enhancing catalytic turnover .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹⁹F and ¹¹B NMR : Monitor hydrolysis equilibria (e.g., trifluoroborate → boronic acid → boronate) and quantify intermediates .
  • IR Spectroscopy : Identifies functional groups (e.g., formyl C=O stretch at ~1687 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and purity (e.g., ESI-MS for [M-K]⁻ ions) .

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride impact the SM coupling mechanism?

  • Hydrolysis Equilibrium : The trifluoroborate hydrolyzes to boronic acid (R-B(OH)₂) and fluoride under basic conditions. Fluoride activates Pd catalysts via [Pd-F] intermediates, while boronic acid participates in transmetalation .
  • Catalyst Activation : Fluoride accelerates oxidative addition of aryl halides to Pd(0) and stabilizes Pd(II) intermediates, reducing side reactions like homocoupling .

Q. What strategies mitigate protodeboronation and other side reactions during SM coupling?

  • Base Titration : Using weaker bases (e.g., K₂CO₃) instead of KOH slows hydrolysis, reducing boronic acid formation and protodeboronation.
  • Additives : KF supplementation stabilizes reactive intermediates, suppressing pathways leading to side products (e.g., biaryl ethers) .
  • Temperature Control : Lower temperatures (25–40°C) minimize thermal degradation of the trifluoroborate .

Q. Can photoredox catalysis expand the functionalization scope of this compound?

  • Radical Addition : Visible-light-mediated reactions enable coupling with electrophilic radicals (e.g., aryl or alkyl radicals) via single-electron transfer (SET) mechanisms.
  • Selectivity : The trifluoroborate’s stability allows selective α-alkenylation or allylation under mild conditions, with tolerance for diverse functional groups (e.g., halides, esters) .

Q. How do computational studies (e.g., DFT) elucidate electronic and steric effects?

  • QTAIM Analysis : Reveals non-covalent interactions (e.g., I⁺···BF₃⁻ in zwitterionic analogs), guiding design of stable derivatives .
  • Reactivity Prediction : DFT calculations model transition states for transmetalation, aiding in ligand and solvent selection to enhance coupling efficiency .

Q. What oxidative transformations are feasible with this compound?

  • ipso-Hydroxylation : Under oxidative conditions (e.g., ascorbate/quinone systems), the trifluoroborate converts to phenolic derivatives via hydroxyl radical insertion at the boron-bound carbon .

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